

Quinuclidine-4-carbonitrile: An In-depth Technical Guide on its Solubility and Stability

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Compound of Interest

Compound Name: *quinuclidine-4-carbonitrile*

Cat. No.: *B058008*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **quinuclidine-4-carbonitrile**, focusing on its solubility and stability characteristics. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of these parameters is critical for its application in drug discovery and development. This document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as per ICH guidelines. While specific experimental data for **quinuclidine-4-carbonitrile** is not extensively available in public literature, this guide presents a framework for its assessment, including hypothetical data based on the known properties of the robust quinuclidine scaffold and related nitrile-containing compounds.^[1] This guide is intended to be a valuable resource for researchers, enabling informed decisions in formulation development, analytical method development, and predicting the compound's behavior in biological systems.

Introduction

Quinuclidine-4-carbonitrile, with the IUPAC name 1-azabicyclo[2.2.2]octane-4-carbonitrile, is a bicyclic organic compound featuring the rigid and chemically stable quinuclidine core.^[1] The quinuclidine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules and approved drugs. The introduction of a carbonitrile group at the

4-position offers a versatile handle for further chemical modifications and can influence the molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding.

A comprehensive understanding of the solubility and stability of **quinuclidine-4-carbonitrile** is paramount for its successful progression through the drug development pipeline. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro assays. Stability, on the other hand, determines the compound's shelf-life, potential degradation pathways, and the identification of impurities that need to be monitored.

This guide provides detailed methodologies for the assessment of these critical properties and presents expected outcomes in a structured format to aid researchers in their investigations.

Physicochemical Properties

A summary of the key physicochemical properties of **quinuclidine-4-carbonitrile** is provided below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	-
Molecular Weight	136.19 g/mol	-
Appearance	White to off-white solid	Assumed
Melting Point	129-130 °C	[2]
Boiling Point	239 °C	[2]
pKa (predicted)	8.02 ± 0.12	[2]
LogP (predicted)	0.85	ChemDraw

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections detail protocols for determining the kinetic and thermodynamic solubility of **quinuclidine-4-carbonitrile** in various relevant media.

Predicted Solubility

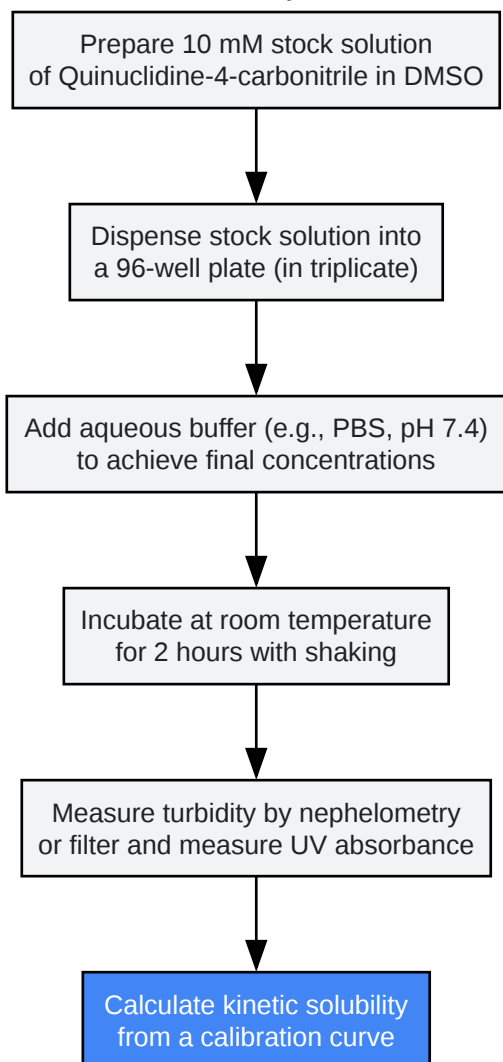
Based on its structure, **quinuclidine-4-carbonitrile** is expected to exhibit moderate aqueous solubility, which is likely pH-dependent due to the basicity of the quinuclidine nitrogen. Its solubility in organic solvents is predicted to be higher, particularly in polar aprotic solvents.

Experimental Protocols for Solubility Determination

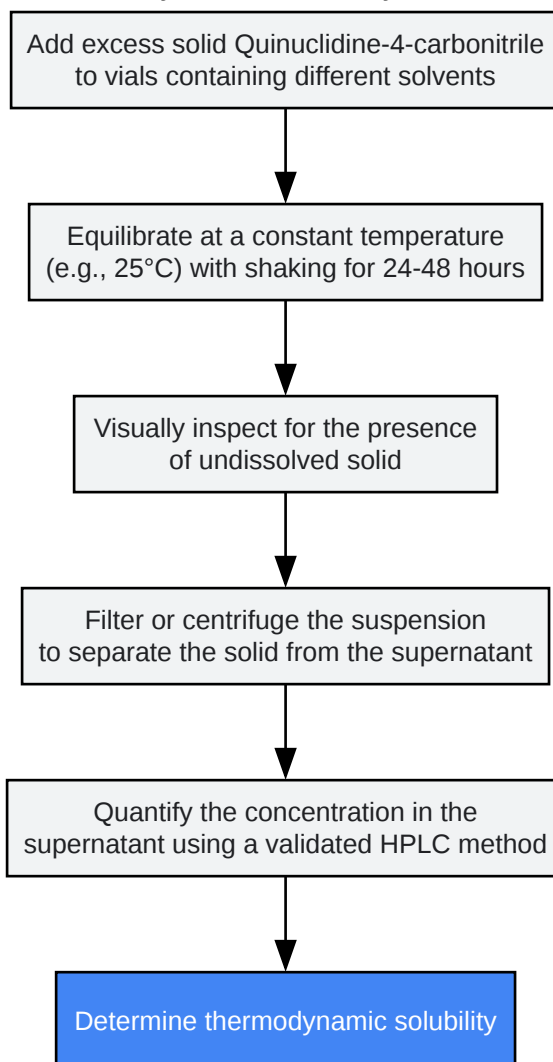
This high-throughput assay is typically used in early drug discovery to estimate the aqueous solubility of compounds from a DMSO stock solution.

Experimental Workflow for Kinetic Solubility Assay

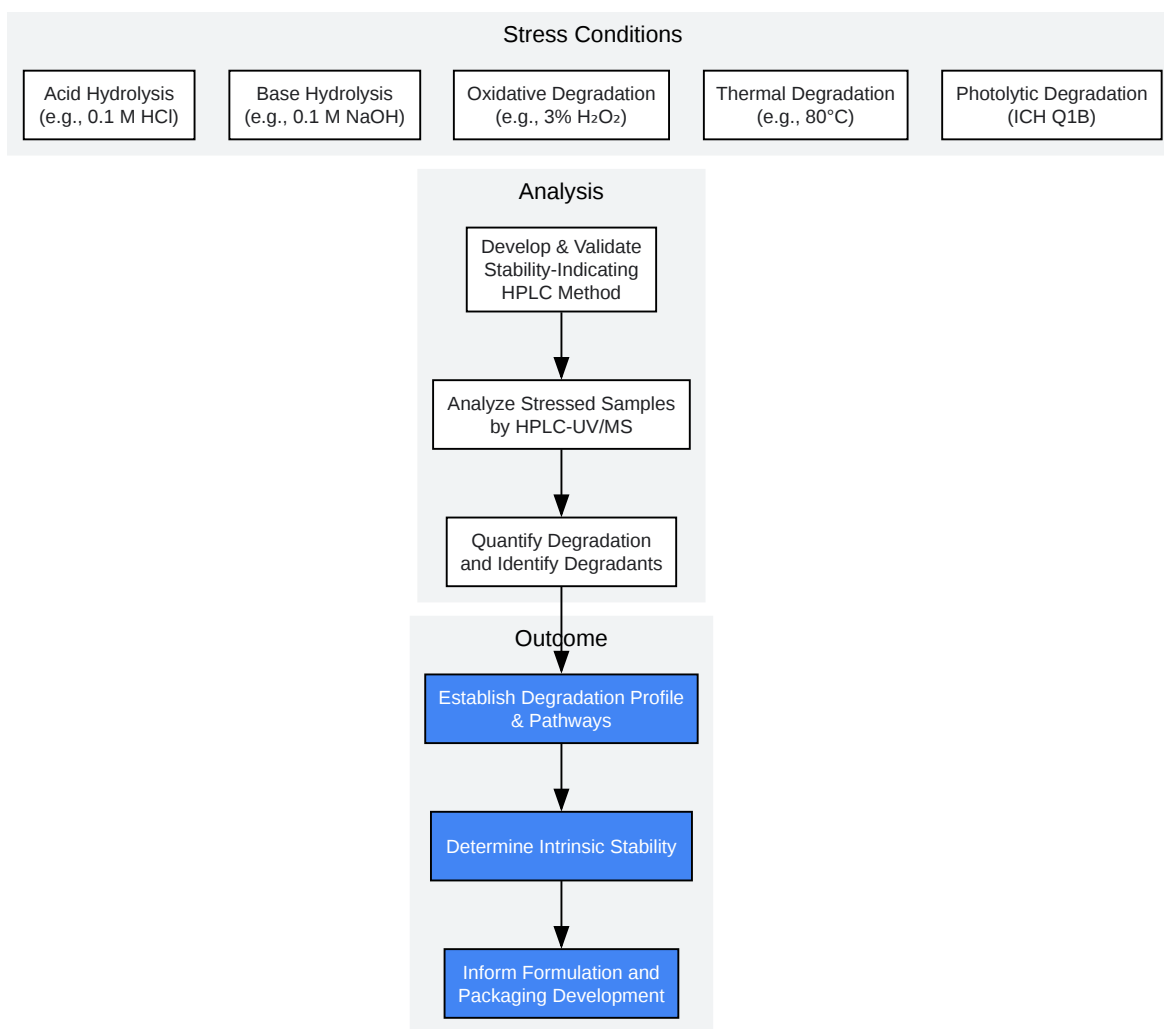
Kinetic Solubility Workflow



Thermodynamic Solubility Workflow



Forced Degradation & Stability Assessment Workflow

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References

- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 26458-78-6,4-CYANOQUINUCLIDINE | lookchem [lookchem.com]
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